Cyproterone Acetate-d3 (Major) is a stable isotope-labeled derivative of Cyproterone Acetate, a synthetic steroidal antiandrogen and progestin. The incorporation of deuterium (d3) allows for enhanced tracking and quantification in metabolic studies, making it an essential compound in pharmacological and biochemical research. This compound is primarily utilized to investigate metabolic pathways without significantly altering the chemical properties of the original molecule, thus providing reliable data for various scientific applications.
Cyproterone Acetate-d3 is synthesized from Cyproterone Acetate, which itself is derived from natural steroidal precursors. The classification of Cyproterone Acetate-d3 falls under the categories of steroidal compounds, antiandrogens, and progestins. Its unique isotopic labeling makes it particularly useful in studies involving drug metabolism and pharmacokinetics.
The synthesis of Cyproterone Acetate-d3 involves several key steps:
Industrial production typically mirrors these steps but is scaled up for bulk synthesis, ensuring quality control to maintain isotopic integrity throughout the process .
The molecular structure of Cyproterone Acetate-d3 can be represented using various notations:
These notations convey critical information about the compound's structure, including its stereochemistry and functional groups, which are essential for understanding its chemical behavior .
Cyproterone Acetate-d3 participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution .
Cyproterone Acetate-d3 functions primarily as an androgen receptor antagonist. It binds to androgen receptors, preventing natural androgens such as testosterone from exerting their effects. This mechanism results in decreased testosterone levels and mitigates androgenic effects in target tissues. The primary pathways affected include those involved in testosterone metabolism and receptor signaling, making it valuable in studies related to hormone regulation .
Relevant analyses often include mass spectrometry for purity assessment and isotopic composition verification, ensuring that the labeled compound retains its intended properties throughout its use in research applications .
Cyproterone Acetate-d3 is extensively used in scientific research across multiple fields:
Through its diverse applications, Cyproterone Acetate-d3 continues to be a valuable tool for advancing scientific knowledge in endocrinology and related fields.
Cyproterone Acetate-d3 (Major) is systematically identified as [(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate. Its molecular formula is C24H26D3ClO4, corresponding to a molecular weight of 419.96 g/mol [4] [10]. The isotopic labeling specifically involves the replacement of the three hydrogen atoms in the methyl group (-CH3) of the acetate moiety with deuterium (D), forming a -CD3 group. This modification creates a distinct mass difference detectable via mass spectrometry without significantly altering the compound's steric bulk or electronic properties, thereby maintaining its binding affinity for target receptors like the androgen receptor (AR) and progesterone receptor (PR) [7] [9].
Table 1: Chemical Specifications of Cyproterone Acetate-d3 and its Parent Compound
Property | Cyproterone Acetate-d3 (Major) | Cyproterone Acetate (CPA) |
---|---|---|
CAS Number | 2376035-90-2 | 427-51-0 |
Molecular Formula | C24H26D3ClO4 | C24H29ClO4 |
Molecular Weight | 419.96 g/mol | 416.94 g/mol |
Isotopic Label Position | Acetate methyl group (-CD3) | N/A |
Purity (HPLC) | >95% | >95% |
Storage Conditions | -20°C | Room Temperature |
The development of Cyproterone Acetate-d3 stems directly from the historical context of CPA. CPA emerged in the early 1960s as one of the first potent steroidal antiandrogens, derived from efforts to modify progesterone structures for enhanced androgen receptor antagonism [5] [9]. While effective, CPA exhibits complex pharmacokinetics, including extensive hepatic metabolism primarily via CYP3A4 hydroxylation, leading to active (e.g., 15β-hydroxy-CPA) and inactive metabolites [3] [9]. This metabolic lability contributes to inter-individual variability and complicates accurate pharmacokinetic (PK) and metabolic studies.
Deuteration, particularly at metabolically vulnerable sites like the acetate methyl group, leverages the Deuterium Kinetic Isotope Effect (DKIE). The C-D bond possesses greater strength (approximately 1-1.5 kcal/mol) and a lower vibrational frequency than the C-H bond, resulting in a reduced rate of cleavage by cytochrome P450 enzymes, especially when bond breaking is the rate-limiting step [7]. Cyproterone Acetate-d3 was designed specifically to exploit this effect, aiming to retard the oxidative deacetylation pathway hypothesized to be a significant metabolic route. This strategic deuteration followed the pioneering "deuterium switch" approach validated by drugs like deutetrabenazine, focusing on improving metabolic stability for research utility rather than direct therapeutic superiority [7]. The goal was to create a molecular tool with identical target affinity but altered metabolic decay, enabling precise tracing of CPA's disposition.
Table 2: Key Isotope Effects in Cyproterone Acetate-d3
Isotope Effect Type | Effect on Cyproterone Acetate-d3 | Research Utility |
---|---|---|
Primary Kinetic (DKIE) | Slows CYP-mediated oxidation at acetate methyl group (C-D bond cleavage) | Reduces metabolite generation rate; clarifies primary metabolic pathways; extends half-life in tracer studies |
Mass Spectrometry | +3 Da mass shift from parent CPA | Enables unambiguous differentiation from endogenous CPA and metabolites in LC-MS/MS assays |
Receptor Binding | Minimal change in steric/electronic properties | Maintains affinity for AR, PR, GR; ensures biological relevance in receptor studies |
Cyproterone Acetate-d3 (Major) has become an indispensable tool in modern pharmacological research due to its unique isotopic signature and retained bioactivity. Its primary significance lies in three key areas:
High-Sensitivity Quantitation and Metabolite Tracking: The +3 Da mass shift allows unambiguous differentiation between the deuterated tracer and endogenous CPA or its non-deuterated metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for conducting absolute bioavailability studies, mass balance investigations, and detailed metabolite profiling in complex biological matrices (plasma, urine, feces) [1] [4]. Researchers can accurately quantify CPA concentrations and identify even minor metabolic pathways without interference from endogenous compounds or pre-dose background signals. For instance, studies using CPA-d3 can precisely measure fecal excretion (primary route, ~60-70%) versus renal excretion (~30%) [3] [9].
Elucidating PXR-Mediated Drug-Drug Interactions (DDIs): CPA is a known ligand for the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes (e.g., CYP3A4, CYP2C9) and transporters upon activation [6] [9]. PXR activation by CPA or other co-administered drugs (e.g., rifampicin, anticonvulsants) upregulates 24-hydroxylase (CYP24A1), accelerating the inactivation of both 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D, potentially contributing to bone loss [6]. CPA-d3 enables researchers to track CPA's own pharmacokinetics simultaneously with markers of PXR activation (e.g., vitamin D metabolite levels) during DDI studies with other PXR activators. This helps dissect whether observed alterations in vitamin D metabolism are directly linked to altered CPA clearance or are independent effects mediated via PXR cross-talk.
Receptor Binding and Selectivity Studies: While CPA binds the AR (IC50 ~7.1 nM) and PR with high affinity, it also exhibits weak partial agonism/antagonism at the glucocorticoid receptor (GR) [4] [9]. CPA-d3, possessing identical steric and electronic properties except at the deuterated site, is used in competitive binding assays and cellular translocation studies to investigate:
Table 3: Key Research Applications of Cyproterone Acetate-d3
Research Area | Application of CPA-d3 | Insights Gained |
---|---|---|
Pharmacokinetics (PK) | Tracer in mass balance, bioavailability, tissue distribution | Quantified excretion routes; defined absolute oral bioavailability; identified tissue reservoirs |
Metabolism | Tracking primary and secondary metabolites via LC-MS/MS | Mapped major (15β-hydroxylation) and minor (deacetylation) pathways; identified active metabolites |
Drug-Drug Interactions (DDI) | Co-dosing with PXR activators (e.g., rifampicin, phenytoin) | Demonstrated CYP3A4 induction increases CPA clearance; linked PXR activation to vitamin D catabolism |
Receptor Pharmacology | Competitive binding assays; cellular signaling studies | Confirmed role of acetate group in PR binding; characterized weak GR partial agonism |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3